

Navigating the Kinase Landscape: A Comparative Guide to Tanerasertib's CrossReactivity Profile

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Compound of Interest		
Compound Name:	Tanerasertib	
Cat. No.:	B15606804	Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of **Tanerasertib**, a potent and mutant-selective AKT1 inhibitor, with other AKT inhibitors, supported by available data and detailed experimental methodologies.

Tanerasertib has emerged as a highly selective inhibitor of the E17K mutant of AKT1, a key oncogenic driver in various cancers. Its mechanism of action and selectivity are crucial for its therapeutic window. This guide delves into the specifics of its cross-reactivity, or lack thereof, in comparison to other well-known AKT inhibitors, Capivasertib and MK-2206.

Selectivity Profile: A Comparative Overview

While comprehensive, head-to-head kinome scan data for **Tanerasertib** against a broad panel of kinases is not publicly available, existing data highlights its remarkable selectivity for its primary target. The following table summarizes the known selectivity profiles of **Tanerasertib** and its comparators. It is important to note that the level of detail available for each compound's cross-reactivity varies.



Compound	Primary Target(s)	Selectivity Highlights	Off-Target Profile
Tanerasertib	AKT1 E17K	EC50 of 7 nM for AKT1 E17K.[1] 22-fold selective over wild- type AKT1 and 140- fold selective over wild-type AKT2.[1] IC50 of less than 15 nM against AKT1 E17K has also been reported.[2]	Detailed public data on broad kinome screening is not available.
Capivasertib	Pan-AKT (AKT1, AKT2, AKT3)	A potent, selective, ATP-competitive pan- AKT kinase inhibitor. [3][4]	While described as selective, detailed public data on its full kinome scan against a broad panel is limited.
MK-2206	Allosteric pan-AKT (AKT1, AKT2, AKT3)	A highly selective allosteric inhibitor of all three AKT isoforms.[5]	Reported to have no inhibitory activity in a panel of 250 different protein kinases, indicating a very clean off-target profile.[6]

Experimental Protocols for Assessing Cross- Reactivity

To provide a comprehensive understanding of how such selectivity data is generated, this section details the methodologies for two common types of kinase profiling assays: competition binding assays and radiometric activity assays.

KINOMEscan™ Competition Binding Assay

This method quantitatively measures the binding of a compound to a panel of kinases.



Principle: The assay is based on a competition format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.

Detailed Protocol:

- Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
- Binding Reaction: The DNA-tagged kinases, the immobilized ligand beads, and the test compound (at various concentrations) are incubated together in a multi-well plate to allow binding to reach equilibrium.
- Washing: The beads are washed to remove unbound kinase and test compound.
- Elution: The bound kinase is eluted from the beads.
- Quantification: The amount of eluted kinase is quantified using qPCR, which measures the amount of the DNA tag. A lower qPCR signal indicates a stronger interaction between the test compound and the kinase, as it has more effectively competed with the immobilized ligand.
- Data Analysis: The results are typically expressed as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. These values can be used to calculate dissociation constants (Kd) to quantify the binding affinity.

LanthaScreen® Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based competition binding assay.

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody that is bound to the kinase results in a high FRET signal. A test compound that binds to the kinase's active site will displace the tracer, leading to a decrease in the FRET signal.



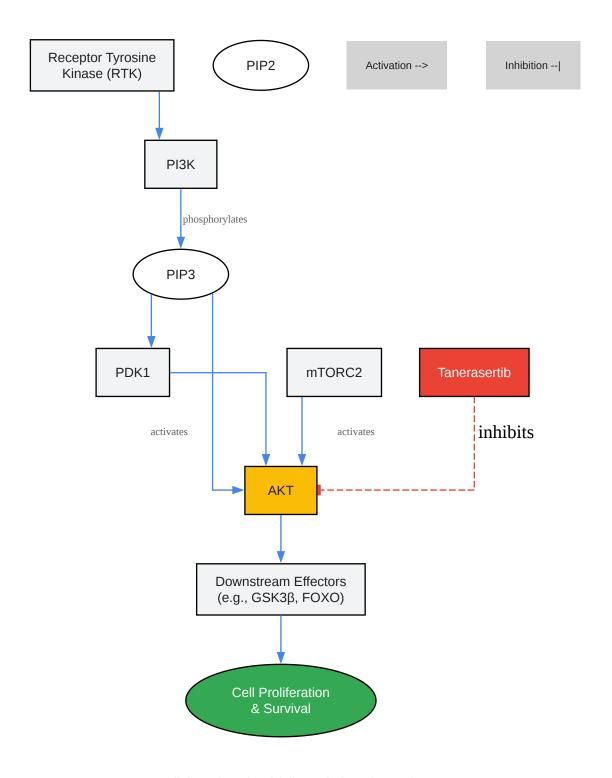
Detailed Protocol:

- Reagent Preparation: Prepare solutions of the kinase (with an epitope tag), a europium (Eu)labeled anti-tag antibody, an Alexa Fluor™ 647-labeled kinase tracer, and the test compound
 at various concentrations.
- Assay Plate Setup: In a 384-well plate, add the test compound dilutions.
- Kinase/Antibody Addition: Add the pre-mixed kinase and Eu-labeled antibody solution to all wells.
- Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Signal Detection: Read the plate on a fluorescence plate reader capable of time-resolved FRET measurements, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.
- Data Analysis: The FRET signal is calculated as the ratio of the acceptor emission to the donor emission. The decrease in the FRET ratio with increasing concentrations of the test compound is used to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Visualizing Key Pathways and Workflows

To further clarify the context of **Tanerasertib**'s action and the methods used to characterize it, the following diagrams illustrate the AKT signaling pathway and a typical kinase profiling workflow.

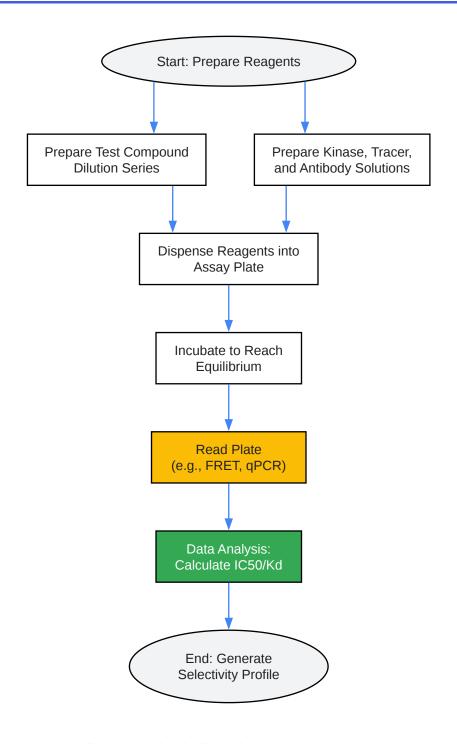




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Caption: The PI3K/AKT signaling pathway, a critical regulator of cell growth and survival, is inhibited by **Tanerasertib**.





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Caption: A generalized experimental workflow for performing a kinase cross-reactivity profiling assay.

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